molecular formula C16H21N3O4S B1227117 3-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1-piperazinyl]propanenitrile

3-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1-piperazinyl]propanenitrile

Cat. No. B1227117
M. Wt: 351.4 g/mol
InChI Key: DWICNPFMJASQND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1-piperazinyl]propanenitrile is an aromatic ether.

Scientific Research Applications

Chemical Properties and Synthesis

  • 3-[4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1-piperazinyl]propanenitrile exhibits unique chemical properties, making it suitable for synthesis and trapping reactions. Specifically, it has been converted to enol-toluenesulfonates, which then react with base to form heterocyclic allenes. These allenes can be trapped by Diels-Alder-reaction with furane, yielding cycloadducts (Hofmann et al., 1985).

Biological Properties and Applications

  • The compound is a key intermediate in the synthesis of analogs with interesting biological properties. Certain analogs have shown to be unique classes of adrenergic stimulants and possess bronchial dilator activity. They are also derivatives in the synthesis of antifungal strobilurins (Damez et al., 2001).

Pharmaceutical Applications

  • Derivatives of 3,4-dihydro-2H-1,5-benzodioxepine, like the compound , have been synthesized and evaluated for various pharmaceutical applications, including as serotonin S2-receptor blockers, showcasing potential in treating mental health disorders (Sugihara et al., 1987).

Potential in Central Nervous System Treatments

  • Certain derivatives of this compound have been evaluated for their potential neuroleptic activity, showing promise as novel classes of neuroleptics, which can be significant in the treatment of psychiatric disorders (Hino et al., 1988).

Bradycardic and Vasorelaxant Activity

  • Studies have explored the synthesis of derivatives with a piperazine moiety, exhibiting vasorelaxant and heart-rate-reducing activities, suggesting potential applications in cardiovascular treatments (Liang et al., 2010).

Structural and Spectroscopic Analysis

  • The compound and its derivatives have been subjects of extensive structural and spectroscopic analysis, which is essential in understanding their potential applications in various fields, including pharmaceuticals and organic chemistry (Rosnati & Marchi, 1962).

properties

Product Name

3-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1-piperazinyl]propanenitrile

Molecular Formula

C16H21N3O4S

Molecular Weight

351.4 g/mol

IUPAC Name

3-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]propanenitrile

InChI

InChI=1S/C16H21N3O4S/c17-5-1-6-18-7-9-19(10-8-18)24(20,21)14-3-4-15-16(13-14)23-12-2-11-22-15/h3-4,13H,1-2,6-12H2

InChI Key

DWICNPFMJASQND-UHFFFAOYSA-N

SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCN(CC3)CCC#N)OC1

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCN(CC3)CCC#N)OC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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